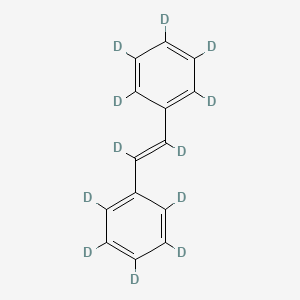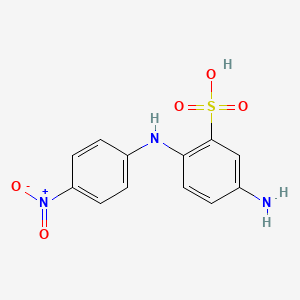
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid typically involves the nitration of phenylamine derivatives followed by sulfonation. One common method involves the nitration of 4-aminophenylamine to introduce the nitro group, followed by sulfonation to attach the sulfonic acid group. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration and sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro and amino groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with biological molecules. These interactions can modulate biochemical pathways and exert various biological effects.
類似化合物との比較
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the sulfonic acid group.
2-Aminobenzenesulfonic acid: Lacks the nitro group but has similar sulfonic acid and amino functionalities.
4-Aminophenylamine: Contains amino groups but lacks the nitro and sulfonic acid groups.
Uniqueness
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is unique due to the combination of nitro, amino, and sulfonic acid groups on a single aromatic ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
IUPAC Name |
5-amino-2-(4-nitroanilino)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c13-8-1-6-11(12(7-8)21(18,19)20)14-9-2-4-10(5-3-9)15(16)17/h1-7,14H,13H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPEUAQRSSTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5R,7R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol](/img/structure/B578935.png)
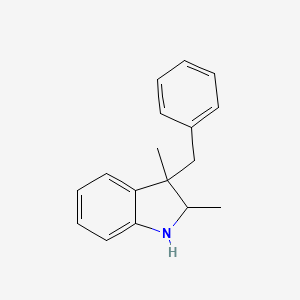
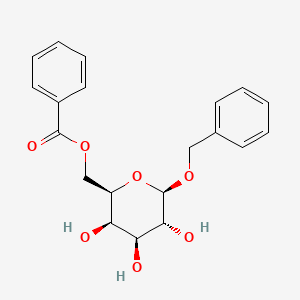
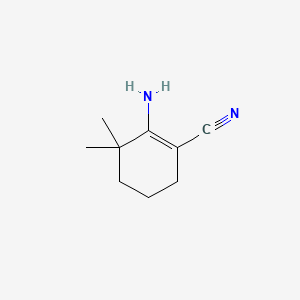
![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)
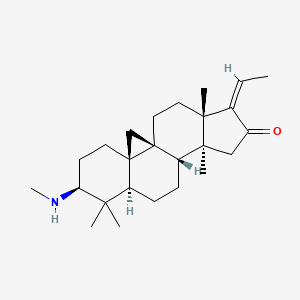
![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)
![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)
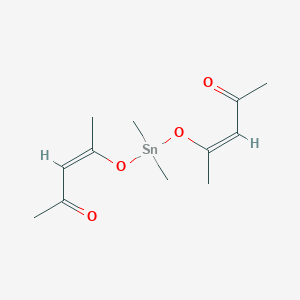
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)
